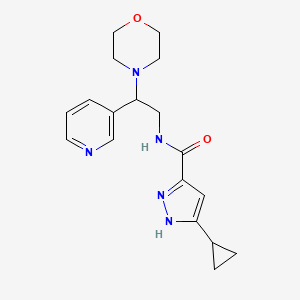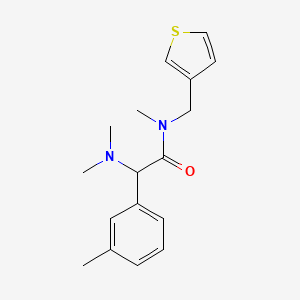![molecular formula C15H17FN4O2 B4384786 2-acetamido-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylacetamide](/img/structure/B4384786.png)
2-acetamido-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylacetamide
Descripción general
Descripción
2-acetamido-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylacetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylacetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Acetylation and Methylation: The acetylamino group and the N-methyl group can be introduced through acetylation and methylation reactions, respectively, using acetic anhydride and methyl iodide as reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the pyrazole ring or the fluorophenyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the fluorophenyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in various substituted compounds.
Aplicaciones Científicas De Investigación
2-acetamido-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-acetamido-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, pain, or microbial growth. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(acetylamino)-N-{[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylacetamide
- 2-(acetylamino)-N-{[5-(4-bromophenyl)-1H-pyrazol-4-yl]methyl}-N-methylacetamide
- 2-(acetylamino)-N-{[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylacetamide
Uniqueness
The uniqueness of 2-acetamido-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylacetamide lies in the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs with different substituents (e.g., chlorine, bromine, methyl). The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-acetamido-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c1-10(21)17-8-14(22)20(2)9-12-7-18-19-15(12)11-3-5-13(16)6-4-11/h3-7H,8-9H2,1-2H3,(H,17,21)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTPQXUHGVXWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N(C)CC1=C(NN=C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(2-isoxazolidinyl)propanoyl]-2-(4-methylpentyl)morpholine](/img/structure/B4384725.png)
![1-methyl-4-({6-[4-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl}methyl)piperazine](/img/structure/B4384732.png)

![ethyl 3-(3-chlorobenzyl)-1-[oxo(phenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B4384742.png)

![2,5-dimethyl-N-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B4384750.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4-methyl-N-(tetrahydro-2-furanylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B4384754.png)
![4-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1-methyl-2-piperazinone](/img/structure/B4384769.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]tetrahydro-2H-pyran-4-amine](/img/structure/B4384800.png)
![8-(4-methyl-1-naphthoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B4384806.png)
![N-{3-[(1-benzylcyclopropyl)amino]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B4384814.png)
![5-fluoro-2-(4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B4384816.png)
![N-(2-ethoxyphenyl)-3-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-oxopropanamide](/img/structure/B4384822.png)
